N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)butyramide
Description
Properties
IUPAC Name |
N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O3/c1-2-3-14(19)17-6-7-18-9-11-8-12(16)4-5-13(11)21-10-15(18)20/h4-5,8H,2-3,6-7,9-10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEXOWNBYJSHSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCN1CC2=C(C=CC(=C2)F)OCC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)butyramide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the oxazepine core: This step involves the cyclization of a suitable precursor, such as 2-aminophenol, with a fluorinated ketone under acidic conditions to form the dihydrobenzo[f][1,4]oxazepine ring.
Introduction of the butyramide group: The oxazepine intermediate is then reacted with butyric anhydride or butyryl chloride in the presence of a base, such as pyridine, to introduce the butyramide group.
Final product purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)butyramide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.
Interacting with DNA or RNA: Affecting gene expression and protein synthesis.
Disrupting cellular membranes: Leading to cell death or altered cellular function.
Comparison with Similar Compounds
Structural Analogues and Ring Systems
The benzo[f][1,4]oxazepin core differentiates this compound from six-membered benzoxazinones and benzothiazines. Key comparisons include:
Key Observations :
Inference for Target Compound :
- The ethylbutyramide side chain may require tailored coupling agents (e.g., carbodiimides) for amidation.
- Fluorination at position 7 could involve electrophilic substitution or late-stage functionalization.
Crystallographic and Conformational Analysis
Crystal structures of related compounds reveal critical intramolecular interactions:
Pharmacological Potential
While direct data is unavailable, comparisons with anti-neuroinflammatory lignans () suggest:
- Ethylbutyramide Group: Similar to phenolic esters in lignans, this group may improve blood-brain barrier penetration .
- 3-Oxo Functionality : Could mimic ketone-containing bioactive molecules, such as cyclooxygenase inhibitors.
Biological Activity
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)butyramide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Structure and Properties
The compound features a fluorinated oxazepine structure , which is known for its diverse biological activities. The presence of a butyramide functional group enhances its pharmacological potential. The molecular formula is , and it has a molecular weight of approximately 365.39 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂FN₃O₃ |
| Molecular Weight | 365.39 g/mol |
| CAS Number | 2034529-04-7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets , including enzymes and receptors. The fluorine atom enhances binding affinity due to its electron-withdrawing properties, while the oxazepine ring can fit into hydrophobic pockets within target proteins. This interaction may modulate enzymatic activities or receptor functions, leading to various biological effects.
Anticancer Activity
Preliminary studies suggest that compounds similar to this compound exhibit anticancer properties . For instance, derivatives with oxazepine structures have shown efficacy against various cancer cell lines, including lung and breast cancer cells. The structure-activity relationship indicates that modifications in the side chains can significantly affect potency.
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties . Triazole derivatives have been reported to exhibit antibacterial and antifungal activities, suggesting that similar mechanisms could be at play for this compound.
Case Studies
- In Vitro Studies : A study evaluated the anticancer activity of related oxazepine derivatives against human lung cancer cell lines using the MTT assay. The results indicated significant cytotoxicity with IC50 values ranging from 10 to 30 μg/mL for various derivatives .
- Structure Activity Relationship (SAR) : Research on triazole derivatives has shown that substituents on the phenyl rings significantly influence antimicrobial activity. Compounds with electron-withdrawing groups demonstrated enhanced efficacy against bacterial strains such as E. coli and S. aureus.
Q & A
Q. Critical Parameters :
- Temperature control during fluorination to prevent side reactions.
- Solvent choice (e.g., DMF for amide coupling) to stabilize intermediates.
- Purification via column chromatography (silica gel, ethyl acetate/hexane) to isolate the product from regioisomers .
Q. Table 1: Optimization of Fluorination Step
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Temperature | 25°C | 78% yield |
| Solvent | DCM | Minimal byproducts |
| Fluorinating Agent | Selectfluor | >90% selectivity |
Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
Discrepancies often arise from:
- Metabolic instability : The amide group may undergo hydrolysis in vivo, reducing efficacy.
- Poor bioavailability : The fluorinated oxazepine core may exhibit low solubility.
Q. Methodological Strategies :
Metabolite Profiling : Use LC-MS to identify degradation products in plasma .
Formulation Optimization : Employ nanoencapsulation or PEGylation to enhance solubility and stability .
Pharmacokinetic Modeling : Compare in vitro half-life (e.g., microsomal assays) with in vivo clearance rates to adjust dosing .
Case Study : A structurally similar compound showed 10-fold higher IC50 in vivo due to rapid hepatic clearance; modifying the ethyl linker to a cyclopropyl group improved metabolic stability .
Advanced: What analytical techniques are most effective for characterizing purity and structural integrity?
- HPLC-PDA/MS : Detects impurities >0.1% and confirms molecular weight .
- 2D NMR (HSQC, HMBC) : Resolves overlapping signals in the oxazepine and amide regions .
- X-ray Crystallography : Provides absolute configuration for the fluorinated chiral center (if applicable) .
Note : Orthogonal methods (e.g., NMR + HPLC) are critical for purity validation, as residual solvents or regioisomers may co-elute in single-method analyses .
Advanced: How can computational methods guide the design of derivatives with enhanced target binding?
Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using software like AutoDock Vina. Focus on interactions between the oxazepine lactam and catalytic lysine residues .
MD Simulations : Assess binding stability over 100-ns trajectories to prioritize derivatives with low RMSD fluctuations .
QSAR Modeling : Correlate substituent effects (e.g., fluorine vs. chloro) with bioactivity to predict optimal modifications .
Example : A derivative with a 4-methylthiazole group (replacing butyramide) showed 5-fold higher affinity for SYK kinase in silico, validated by SPR assays .
Basic: What are the primary challenges in scaling up the synthesis of this compound for preclinical studies?
- Low Yield in Coupling Steps : Amide bond formation often suffers from steric hindrance.
- Purification Complexity : Fluorinated byproducts require specialized columns (e.g., C18 reverse-phase) .
Q. Mitigation :
- Use flow chemistry to improve heat/mass transfer during fluorination.
- Replace chromatography with crystallization-driven purification for cost-effective scale-up .
Advanced: How does the fluorine substituent impact the compound’s pharmacokinetic profile?
- Increased Metabolic Stability : Fluorine reduces CYP450-mediated oxidation of the oxazepine ring .
- Altered LogP : The electronegative fluorine increases hydrophilicity, potentially lowering CNS penetration.
Q. Methodological Validation :
- Measure LogD7.4 via shake-flask assays.
- Conduct CYP inhibition assays to assess metabolic interactions .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
- Kinase Inhibition : Use TR-FRET assays (e.g., LanthaScreen) for SYK or JAK3 targets .
- Cytotoxicity : MTT assays in leukemia cell lines (e.g., HL-60) to assess IC50 .
- Immunomodulation : Flow cytometry to measure CD11b upregulation in macrophage models .
Advanced: How can researchers address low solubility in aqueous buffers during formulation?
- Co-solvent Systems : Use DMSO/PBS mixtures (<5% DMSO) for in vitro assays .
- Solid Dispersion : Prepare amorphous forms with polyvinylpyrrolidone (PVP) via spray drying .
- Prodrug Design : Introduce phosphate esters at the amide group for enhanced hydrophilicity .
Advanced: What strategies validate target engagement in complex biological systems?
CETSA (Cellular Thermal Shift Assay) : Confirm target binding by measuring protein stability shifts post-treatment .
Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound to its target .
SPR/Biacore : Quantify binding kinetics (KD, kon/koff) using recombinant proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
